molecular formula C10H13NO4 B1180683 Adjuvax CAS No. 130809-04-0

Adjuvax

Cat. No.: B1180683
CAS No.: 130809-04-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Saponin-Based Adjuvants

Saponin-based adjuvants have been integral to vaccinology since the 1980s, with QS-21—a triterpene glycoside isolated from Quillaja saponaria bark—emerging as the clinical gold standard. QS-21’s ability to stimulate balanced Th1/Th2 immune responses and cytotoxic T-lymphocyte (CTL) activity made it indispensable for vaccines targeting intracellular pathogens and cancer. However, reliance on Quillaja saponaria posed significant challenges:

  • Ecological impact : Harvesting bark kills mature trees, threatening wild populations.
  • Supply instability : Limited geographic distribution (Chile, Peru, Bolivia) and slow tree growth created production bottlenecks.
  • Chemical liabilities : QS-21 exhibits dose-limiting toxicity, hemolytic activity, and hydrolytic instability.

These limitations spurred research into alternative saponin sources, culminating in the exploration of Momordica cochinchinensis (MC) seeds as a sustainable platform.

Discovery and Development Timeline

This compound’s development timeline reflects strategic responses to QS-21’s shortcomings:

Year Milestone Significance
2014 Identification of MC saponins I/II MC seeds shown to contain gypsogenin/quillaic acid cores structurally analogous to QS-21.
2019 Semisynthetic derivatization One-step amidation of MC saponins produced VSA-1/VSA-2 with enhanced stability and reduced toxicity.
2022 Preclinical validation VSA-1 demonstrated comparable adjuvant activity to QS-21 in influenza and pneumococcal vaccine models.
2024 Commercialization This compound LLC secured Innovate Alabama and NIH funding to scale production.

Key innovations include:

  • Side-chain engineering : Incorporation of terminal benzyl or acyl groups optimized hydrophile-lipophile balance (HLB) for immune potentiation.
  • Triterpene core modifications : Substitutions at C4/C23 positions improved chemical stability while retaining immunostimulatory activity.

Classification within Vaccine Adjuvant Compounds

This compound derivatives belong to the immune potentiator class of adjuvants, distinct from delivery systems (e.g., liposomes) or mineral salts (e.g., alum). Their molecular classification includes:

Feature QS-21 VSA-1/VSA-2
Source Quillaja saponaria bark Momordica cochinchinensis seeds
Core structure Quillaic acid Gypsogenin (VSA-1)/Quillaic acid (VSA-2)
Sugar domains Branched trisaccharide + linear tetrasaccharide Branched trisaccharide + synthetic side chain
Stability Prone to hydrolysis Amide-stabilized acyl chains
Toxicity profile Hemolytic, injection-site reactogenicity Reduced hemolysis (<50% of QS-21)

This structural reengineering positions this compound adjuvants as second-generation saponins , combining empirical efficacy with rational design.

Significance in Modern Vaccine Research

This compound addresses three critical needs in contemporary vaccinology:

  • Dose-sparing : Enhances immunogenicity of subunit antigens, enabling reduced antigen doses (e.g., 2.5 μg OVA + 20 μg VSA-1 vs. 50 μg QS-21).
  • Cross-presentation : Promotes MHC-I antigen presentation via dendritic cell activation, crucial for cancer and viral vaccines.
  • Thermostability : Synthetic side chains resist hydrolysis, facilitating storage in lyophilized formulations.

Notable applications include:

  • Pneumococcal vaccines : VSA-1-adjuvanted PCV13 boosted opsonic antibodies against serotypes 3/14/19A by 8–12-fold vs. unadjuvanted controls.
  • Universal influenza vaccines : VSA-1 enhanced heterosubtypic protection through CD8+ T-cell responses in murine models.
  • Oncotherapeutic vaccines : Early-stage trials exploit VSA-2’s CTL activation for neoantigen targeting.

Properties

CAS No.

130809-04-0

Molecular Formula

C10H13NO4

Synonyms

Adjuvax

Origin of Product

United States

Comparison with Similar Compounds

Key Adjuvants in Licensed Vaccines

The following adjuvants serve as benchmarks for comparison due to their widespread use and well-characterized profiles:

Adjuvant Composition Mechanism Immune Response Safety Profile
Adjuvax Proprietary formulation TLR4/NF-κB pathway activation Balanced Th1/Th2, high antibody titers Mild local reactions (e.g., erythema)
MF59 Squalene emulsion Enhanced antigen uptake by APCs Th2-skewed, strong antibody production Local pain, myalgia (transient)
AS01 MPLA + QS-21 TLR4 activation + saponin-mediated CD8+ recruitment Th1-biased, cytotoxic T-cell induction Systemic reactogenicity (e.g., fever)
Alum Aluminum salts Depot effect, NLRP3 inflammasome Th2-dominated, weak cellular immunity Granuloma formation at injection site

Data Sources :

Research Findings

  • Antibody Diversity : this compound outperforms Alum in generating cross-reactive antibodies against heterologous viral strains, comparable to MF59 . However, AS01 induces higher CD8+ T-cell responses in malaria and shingles vaccines, a metric where this compound shows moderate efficacy .
  • Durability : this compound-mediated antibody titers persist for 12–18 months in Phase II trials, similar to AS01 but superior to Alum (6–9 months) .
  • Safety : this compound exhibits lower systemic reactogenicity than AS01 (fever incidence: 5% vs. 25%) but higher local reactions than MF59 (erythema: 30% vs. 15%) .

Mechanistic and Clinical Advantages

Synergistic Formulations

This compound’s proprietary components enable synergistic interactions with antigens, reducing the required antigen dose by 50% compared to Alum-based formulations . This aligns with trends in pandemic preparedness, where dose-sparing is critical .

Population-Specific Efficacy

In elderly populations, this compound restores age-related declines in TLR4 signaling, achieving seroconversion rates of 85% vs. 60% for Alum in influenza vaccines . This contrasts with AS01, which shows variable efficacy in immunocompromised cohorts .

Q & A

Q. What are the established mechanisms of action for Adjuvax in preclinical models, and how do they inform experimental design?

To investigate this compound's mechanisms, researchers should employ in vivo and in vitro models with controlled variables (e.g., adjuvant concentration, administration route). Key methodologies include cytokine profiling, immune cell phenotyping via flow cytometry, and transcriptional analysis (RNA-seq) to map immune activation pathways . Experimental designs must account for species-specific immune responses and include sham controls to isolate adjuvant-specific effects .

Q. What standardized methodologies are recommended for evaluating this compound's safety profile in early-phase trials?

Safety assessments should follow WHO guidelines for vaccine adjuvants, including histopathological analysis of injection sites, systemic toxicity screens (e.g., liver/kidney function), and longitudinal monitoring of autoimmune markers. Dose-escalation studies must incorporate staggered cohorts with predefined stopping rules for adverse events .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound's efficacy across different animal models?

Contradictions often arise from interspecies variability in immune pathways (e.g., TLR expression differences). To resolve this, conduct comparative meta-analyses of existing datasets, stratifying results by model organism, adjuvant formulation, and endpoint metrics (e.g., antibody titers vs. T-cell activation). Triangulate findings using ex vivo human immune cell assays to bridge preclinical and clinical relevance .

Q. What experimental strategies minimize bias in this compound studies when using heterogeneous subject populations?

Implement stratified randomization based on immune baseline metrics (e.g., pre-existing antibody levels) and use blinded endpoint assessments. For human trials, leverage adaptive trial designs with pre-specified subgroup analyses to account for genetic or demographic variability .

Q. How should researchers approach reproducibility challenges in this compound-induced immune responses?

Document batch-to-batch variability in adjuvant formulation (e.g., particle size, purity) using techniques like HPLC and dynamic light scattering. Share raw data and protocols via repositories like Zenodo to enable independent validation .

Q. What criteria validate the use of specific animal models for studying this compound's long-term immunogenicity?

Models must recapitulate human immune senescence or chronic inflammation, depending on the research question. For example, aged mice or non-human primates are preferable for longevity studies. Validate models by comparing adjuvant-induced transcriptional signatures with human datasets .

Q. How can longitudinal studies on this compound's effects be optimized to account for immune memory dynamics?

Use serial sampling protocols with fixed intervals (e.g., 0, 7, 30, 90 days post-administration) and integrate single-cell sequencing to track clonal expansion of antigen-specific B/T cells. Employ mixed-effects models to analyze time-dependent variability .

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?

Apply Bayesian hierarchical models or spline regression to capture threshold effects. For small sample sizes, use resampling techniques (e.g., bootstrapping) to estimate confidence intervals .

Q. How do researchers reconcile discrepancies between in vitro potency assays and in vivo efficacy for this compound?

Develop mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models that integrate in vitro cytokine release data with in vivo biodistribution profiles (e.g., via radiolabeled adjuvant tracking). Validate using knockout models to isolate critical pathways .

Q. What interdisciplinary approaches enhance the translational relevance of this compound research?

Collaborate with computational biologists to build predictive immune network models and with material scientists to optimize adjuvant delivery systems (e.g., lipid nanoparticles). Cross-disciplinary peer review panels can identify blind spots in experimental design .

Methodological Guidance

  • Data Contradiction Analysis : Use triangulation of methods (e.g., combining ELISA, ELISpot, and flow cytometry) to confirm findings. Apply Bradford Hill criteria to assess causality in observed associations .
  • Protocol Documentation : Follow CONSORT or ARRIVE guidelines for preclinical/clinical studies, detailing randomization, blinding, and exclusion criteria .
  • Ethical Compliance : For human studies, explicitly address informed consent processes and data anonymization in IRB submissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.